molecular formula C9H11F2N B13130216 4-(Difluoromethyl)-3,5-dimethylaniline

4-(Difluoromethyl)-3,5-dimethylaniline

Cat. No.: B13130216
M. Wt: 171.19 g/mol
InChI Key: WMKXBEANHSBCLE-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-3,5-dimethylaniline is an organic compound that features a difluoromethyl group attached to an aniline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of aniline precursors via in situ generation of the corresponding diazonium salts . This process can be carried out using various difluoromethylation reagents under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of 4-(Difluoromethyl)-3,5-dimethylaniline often involves large-scale difluoromethylation processes. These methods utilize commercially available reagents and catalysts to achieve high yields and purity. The use of metal-based catalysts and novel difluorocarbene reagents has streamlined the production process, making it more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-3,5-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted aniline compounds. These products can have different chemical and physical properties, making them useful for various applications .

Scientific Research Applications

4-(Difluoromethyl)-3,5-dimethylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-3,5-dimethylaniline involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design. The compound can interact with various pathways and targets, influencing biological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated anilines and fluorinated organic molecules. Examples include:

Uniqueness

4-(Difluoromethyl)-3,5-dimethylaniline is unique due to its specific substitution pattern and the presence of the difluoromethyl group. This combination of features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H11F2N

Molecular Weight

171.19 g/mol

IUPAC Name

4-(difluoromethyl)-3,5-dimethylaniline

InChI

InChI=1S/C9H11F2N/c1-5-3-7(12)4-6(2)8(5)9(10)11/h3-4,9H,12H2,1-2H3

InChI Key

WMKXBEANHSBCLE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(F)F)C)N

Origin of Product

United States

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